molecular formula C19H27ClN2O3 B7928694 [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7928694
M. Wt: 366.9 g/mol
InChI Key: UWXDOTWCMIZPEQ-UHFFFAOYSA-N
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a chloro-acetylamino group, an isopropyl-carbamic acid moiety, and a benzyl ester group. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common approach includes:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro-acetylamino Group: This step involves the reaction of the cyclohexyl ring with chloroacetyl chloride in the presence of a base such as triethylamine.

    Addition of the Isopropyl-carbamic Acid Moiety: The isopropyl-carbamic acid group can be introduced through a reaction with isopropyl isocyanate.

    Formation of the Benzyl Ester: The final step involves esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: The compound and its derivatives can be studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development: The unique structure of the compound makes it a candidate for drug development, particularly in designing molecules with specific biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isopropyl-carbamic acid moiety may interact with receptors or enzymes, affecting their function. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

  • [4-(2-Bromo-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
  • [4-(2-Fluoro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
  • [4-(2-Iodo-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Comparison:

  • Uniqueness: The chloro group in [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester provides unique reactivity compared to other halogenated derivatives. The chloro group is less reactive than bromo or iodo groups but more reactive than the fluoro group, offering a balance between stability and reactivity.
  • Applications: The specific halogen substitution can influence the compound’s biological activity and chemical reactivity, making each derivative suitable for different applications.

Properties

IUPAC Name

benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-14(2)22(19(24)25-13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)21-18(23)12-20/h3-7,14,16-17H,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXDOTWCMIZPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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